REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:7]=1.F[C:16]1[CH:21]=[CH:20][C:19]([C:22]([F:25])([F:24])[F:23])=[CH:18][C:17]=1[N+:26]([O-:28])=[O:27].C[Si](C)(C)N[Si](C)(C)C.[Li].[F:39]N(S(C1C=CC=CC=1)(=O)=O)S(C1C=CC=CC=1)(=O)=O>C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]([C:8]([F:39])([C:16]2[CH:21]=[CH:20][C:19]([C:22]([F:23])([F:24])[F:25])=[CH:18][C:17]=2[N+:26]([O-:28])=[O:27])[C:9]([O:11][CH3:12])=[O:10])[CH:7]=1 |f:2.3,^1:37|
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Name
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2-L
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.16 L
|
Type
|
solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
309.15 g
|
Type
|
reactant
|
Smiles
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ClC=1C=CC(=C(C1)CC(=O)OC)OC
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Name
|
|
Quantity
|
207.5 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C[Si](N[Si](C)(C)C)(C)C.[Li]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C.[Li]
|
Name
|
|
Quantity
|
467.1 g
|
Type
|
reactant
|
Smiles
|
FN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.25 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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A four-necked 12-L round-bottomed flask, equipped with a septa, mechanical stirrer, argon inlet
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Type
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CUSTOM
|
Details
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capped with a septa
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Type
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CUSTOM
|
Details
|
purged
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Type
|
ADDITION
|
Details
|
added to the reaction mixture over a total of 1.5 hours
|
Duration
|
1.5 h
|
Type
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TEMPERATURE
|
Details
|
The internal temperature of the reaction mixture was maintained between -26° and -16° C
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Type
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CUSTOM
|
Details
|
The cooling bath was removed
|
Type
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TEMPERATURE
|
Details
|
to warm to about 0° C. over about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with acetic acid (200 mL)
|
Type
|
CUSTOM
|
Details
|
resulting in an exotherm to 40° C.
|
Type
|
CUSTOM
|
Details
|
precipitation of the N-fluorobenzenesulfonide (Accufluor198) by-product
|
Type
|
ADDITION
|
Details
|
The mixture was diluted with water (4 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×4 L)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with 10% sodium carbonate (4×4 L), 50% saturated sodium chloride solution (1×4 L), 0.5 N HCI (1×4 L) and saturated sodium chloride solution (1×4 L)
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Type
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WASH
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Details
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The first two base washes, the 50% saturated sodium chloride solution wash
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Type
|
WASH
|
Details
|
the HCI wash
|
Type
|
EXTRACTION
|
Details
|
were back-extracted with ethyl acetate (2 L)
|
Type
|
WASH
|
Details
|
this organic layer was washed with saturated sodium chloride solution (1 L)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were then concentrated under vacuum at about 35° C. on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
to afford a semi-solid black residue (87% by HPLC)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residual oil was azeotropically dried with ethanol (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
to remove water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
before crystallization
|
Type
|
CUSTOM
|
Details
|
A 5-L flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was charged with this residue
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethanol (1.5 L)
|
Type
|
TEMPERATURE
|
Details
|
heating in a boiling water bath
|
Type
|
ADDITION
|
Details
|
Heptane (2.6 L) was slowly added
|
Type
|
CUSTOM
|
Details
|
the hot water bath was removed
|
Type
|
TEMPERATURE
|
Details
|
to slowly cool to room temperature (over 2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
STIRRING
|
Details
|
After stirring for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
the suspension was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The cold suspension was filtered
|
Type
|
WASH
|
Details
|
washed with cold 1:1 ethanol/heptane (1 L)
|
Type
|
CUSTOM
|
Details
|
dried for about 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
vacuum dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C(C(=O)OC)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 478.2 g | |
YIELD: PERCENTYIELD | 78.8% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |